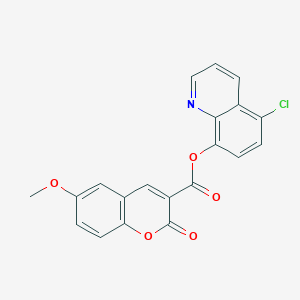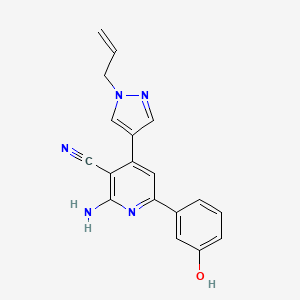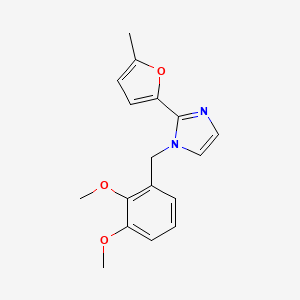![molecular formula C21H18ClNO3S B5417775 N-(3-chlorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5417775.png)
N-(3-chlorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide, also known as MK-886, is a potent inhibitor of 5-lipoxygenase activating protein (FLAP). FLAP is a protein that plays a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. MK-886 has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including asthma, arthritis, and atherosclerosis.
Wirkmechanismus
N-(3-chlorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide inhibits the activity of FLAP, which is a protein that plays a crucial role in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that are involved in various inflammatory diseases, including asthma, arthritis, and atherosclerosis. By blocking the activity of FLAP, this compound reduces the production of leukotrienes and thus inhibits inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It inhibits the production of leukotrienes, which are potent inflammatory mediators. This makes it a promising candidate for the development of new anti-inflammatory drugs. It has also been shown to have anti-atherosclerotic effects by reducing the accumulation of lipids in the arterial wall.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide has several advantages and limitations for lab experiments. Its potent inhibitory activity against FLAP makes it a valuable tool for studying the biosynthesis of leukotrienes and their role in various inflammatory diseases. However, its high potency and specificity may also limit its use in some experiments where a less potent inhibitor may be more suitable.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide. One area of interest is the development of new anti-inflammatory drugs based on its inhibitory activity against FLAP. Another area of interest is the investigation of its potential therapeutic applications in various inflammatory diseases, including asthma, arthritis, and atherosclerosis. Additionally, further research is needed to understand its mechanism of action and its effects on other biological pathways.
Synthesemethoden
N-(3-chlorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide can be synthesized using a multistep reaction starting from 3-chlorobenzoic acid and 4-methylbenzenesulfonic acid. The synthesis involves the use of various reagents and solvents, including thionyl chloride, acetic anhydride, and triethylamine. The final product is obtained through a purification process using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including asthma, arthritis, and atherosclerosis. It has been shown to inhibit the production of leukotrienes, which are potent inflammatory mediators, by blocking the activity of FLAP. This makes it a promising candidate for the development of new anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3S/c1-15-8-10-20(11-9-15)27(25,26)14-16-4-2-5-17(12-16)21(24)23-19-7-3-6-18(22)13-19/h2-13H,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJDENWTVRSQLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5417695.png)

![methyl 4-ethyl-5-methyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5417712.png)


![N-(3-hydroxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5417725.png)
![2-(2-methylpyrrolidin-1-yl)-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5417727.png)

![3-(methylsulfonyl)-N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]benzamide](/img/structure/B5417747.png)
![5-ethyl-3-[(2-hydroxyethyl)amino]phenazin-5-ium iodide](/img/structure/B5417755.png)
![1-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxopropan-2-ol](/img/structure/B5417764.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-5-fluoronicotinamide](/img/structure/B5417770.png)

![N-(3-methoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5417787.png)